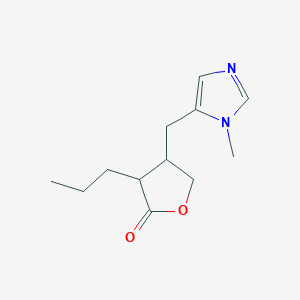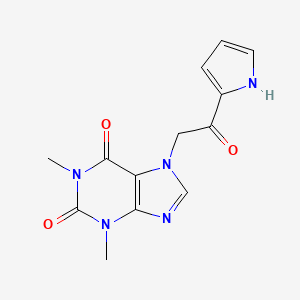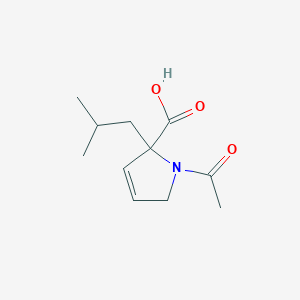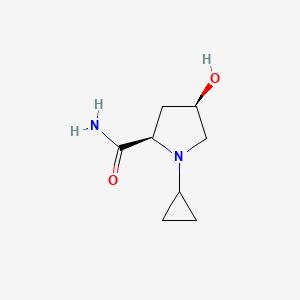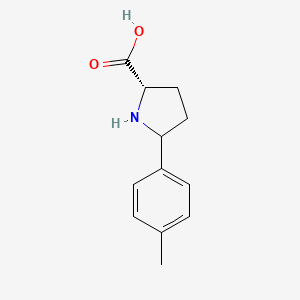
(2S)-5-(p-Tolyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5-(p-Tolyl)pyrrolidine-2-carboxylic acid: is a chiral compound featuring a pyrrolidine ring substituted with a p-tolyl group at the 5-position and a carboxylic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Ring Construction: The pyrrolidine ring can be constructed from cyclic or acyclic precursors. One common method involves the cyclization of amino acids or their derivatives under acidic or basic conditions.
Functionalization: The preformed pyrrolidine ring can be functionalized to introduce the p-tolyl group and the carboxylic acid group. This can be achieved through various substitution reactions using reagents like p-tolyl halides and carboxylating agents.
Industrial Production Methods: Industrial production often employs microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency. This method allows for the rapid and efficient construction of the pyrrolidine ring and its subsequent functionalization .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can be carried out using appropriate reagents like halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: p-Tolyl halides, carboxylating agents.
Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in medicinal chemistry and organic synthesis .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Bioactive Molecules: The compound serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Biology:
Enzyme Inhibition: It can be used to study enzyme inhibition mechanisms, particularly those involving pyrrolidine-based inhibitors.
Medicine:
Drug Development: The compound is explored for its potential as a lead compound in drug development, particularly for its chiral properties and biological activity.
Industry:
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the p-tolyl group contribute to its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing its activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2-one: A lactam derivative with similar structural features.
Pyrrolidine-2,5-dione: Another derivative with potential biological activity.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness: (2S)-5-(p-Tolyl)pyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both aromatic and carboxylic functional groups make it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
(2S)-5-(4-methylphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-8-2-4-9(5-3-8)10-6-7-11(13-10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10?,11-/m0/s1 |
InChI-Schlüssel |
SKQLXMFYXIIUIN-DTIOYNMSSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2CC[C@H](N2)C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CCC(N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




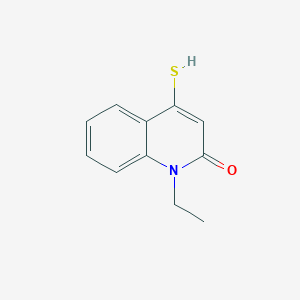
![2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)


![4-Cyanobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12870084.png)


